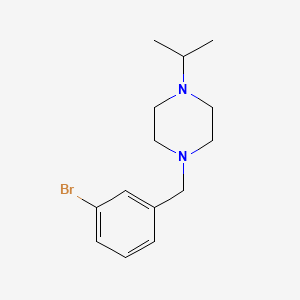

1-(3-Bromobenzyl)-4-isopropylpiperazine

Description

Significance of Piperazine (B1678402) Heterocycles as Privileged Scaffolds in Modern Medicinal Chemistry

Piperazine, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug design. tandfonline.comnih.govresearchgate.net This designation stems from its frequent appearance in a wide array of approved drugs and biologically active molecules. The unique structural and physicochemical properties of the piperazine ring contribute to its versatility and success in medicinal chemistry.

The two nitrogen atoms of the piperazine ring offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. nbinno.com These nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating interactions with biological targets such as receptors and enzymes. researchgate.net Furthermore, the piperazine moiety can improve the pharmacokinetic properties of a drug candidate, including its solubility, oral bioavailability, and metabolic stability. tandfonline.com

The therapeutic applications of piperazine-containing drugs are vast and diverse, spanning a range of medical fields. nbinno.comnih.gov They are integral components of antipsychotics, antidepressants, antihistamines, anti-anginal agents, and anti-cancer therapies. nbinno.com This broad spectrum of activity underscores the remarkable adaptability of the piperazine scaffold in the design of new therapeutic agents. nih.gov

Rationale for Investigating Substituted Benzylpiperazine Derivatives, with a Focus on 1-(3-Bromobenzyl)-4-isopropylpiperazine

Benzylpiperazine and its derivatives are a well-established class of compounds with significant effects on the central nervous system (CNS). researchgate.netresearchgate.net The parent compound, 1-benzylpiperazine (B3395278) (BZP), is known for its stimulant properties. nih.gov The investigation of substituted benzylpiperazine derivatives is driven by the desire to modulate these effects and to explore potential therapeutic applications. By adding various substituents to the benzyl (B1604629) ring and the second nitrogen of the piperazine core, researchers can systematically alter the compound's affinity for different receptors and transporters in the brain.

The specific compound, this compound, incorporates two key modifications to the basic benzylpiperazine structure:

3-Bromo Substitution: The presence of a bromine atom on the meta-position of the benzyl ring can significantly influence the electronic properties and lipophilicity of the molecule. Halogen atoms are often incorporated into drug candidates to enhance binding affinity to target proteins and to improve metabolic stability. In the context of arylpiperazine derivatives, halogen substitution has been explored for its potential to modulate activity at various receptors.

The rationale for investigating this particular combination of substituents lies in the systematic exploration of how different chemical groups impact the pharmacological profile of the benzylpiperazine scaffold. This approach allows for the potential discovery of novel compounds with unique activities, such as enhanced selectivity for specific receptor subtypes or a more favorable side effect profile compared to existing drugs.

Overview of Academic Research Objectives and Contemporary Challenges for this compound

While specific research on this compound is not extensively documented in publicly available literature, the academic objectives for studying such a compound can be inferred from the broader context of CNS drug discovery. A primary objective would be to synthesize and characterize the compound, followed by a comprehensive pharmacological evaluation. This would involve screening the compound for its binding affinity and functional activity at a range of CNS targets, including dopamine, serotonin, and norepinephrine (B1679862) receptors and transporters. nih.gov

A significant contemporary challenge in the development of CNS-active drugs is achieving the desired therapeutic effect without inducing adverse side effects. patsnap.com For benzylpiperazine derivatives, this often involves balancing stimulant or other desired psychoactive properties with potential for abuse and other undesirable effects. nih.gov Researchers would likely aim to determine if the specific substitutions in this compound could lead to a more selective pharmacological profile, potentially enhancing a desired therapeutic effect while minimizing off-target interactions.

Furthermore, understanding the metabolic fate of the compound and its ability to cross the blood-brain barrier are crucial aspects of its preclinical evaluation. patsnap.com The development of predictive models and biomarkers to assess the efficacy and safety of novel CNS drug candidates remains a significant hurdle in the field. patsnap.com

Below is a table summarizing the basic chemical properties of this compound, and a second table providing examples of other substituted benzylpiperazine derivatives and their observed activities to provide context for the potential research directions of the title compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H21BrN2 |

| Molecular Weight | 297.24 g/mol |

| CAS Number | 1797131-07-7 |

This data is based on publicly available chemical databases.

Table 2: Examples of Substituted Benzylpiperazine Derivatives and Their Activities

| Compound Name | Substitution Pattern | Observed Activity/Significance |

| 1-Benzylpiperazine (BZP) | Unsubstituted | Stimulant, psychoactive effects. nih.gov |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Chloro on phenyl, no substitution on benzyl | Serotonergic agent, has been investigated as an antidepressant. researchgate.net |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-Trifluoromethyl on phenyl, no substitution on benzyl | Serotonergic agent, often found in combination with BZP in recreational drugs. nih.gov |

| Dibenzylpiperazine (DBZP) | Benzyl group on both nitrogens | By-product of BZP synthesis with its own behavioral pharmacology. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H21BrN2 |

|---|---|

Molecular Weight |

297.23 g/mol |

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C14H21BrN2/c1-12(2)17-8-6-16(7-9-17)11-13-4-3-5-14(15)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |

InChI Key |

YKRGXSXJCWBHBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Bromobenzyl 4 Isopropylpiperazine

Retrosynthetic Analysis and Identification of Key Precursors for 1-(3-Bromobenzyl)-4-isopropylpiperazine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps, known as disconnections, which correspond to the reverse of reliable chemical reactions. ias.ac.inamazonaws.com

For this compound, the most logical disconnection is at the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This is a standard disconnection for amines and their derivatives, as this bond is readily formed via nucleophilic substitution. amazonaws.com

This disconnection reveals two primary precursors:

1-Isopropylpiperazine (B163126) : This is the nucleophilic component, providing the pre-formed piperazine ring with the isopropyl substituent.

3-Bromobenzyl halide (e.g., 3-bromobenzyl bromide or chloride): This serves as the electrophilic component.

The forward synthesis, therefore, represents a classical N-alkylation reaction, where the secondary amine of 1-isopropylpiperazine attacks the electrophilic benzylic carbon of 3-bromobenzyl halide, displacing the halide leaving group to form the target molecule.

| Target Molecule | Disconnection | Precursors (Synthons) | Synthetic Equivalents |

| This compound | C(benzyl)-N(piperazine) bond | 1-Isopropylpiperazine anion & 3-Bromobenzyl cation | 1-Isopropylpiperazine & 3-Bromobenzyl bromide |

Classical and Modern Approaches for Piperazine Ring Formation in the Context of this compound Synthesis

While direct alkylation of 1-isopropylpiperazine is the most straightforward route, the synthesis of the piperazine core itself is a critical aspect of heterocyclic chemistry. The following methods are applicable for constructing the substituted piperazine ring, which can then be elaborated to the final product.

Transition-metal catalysis, particularly with palladium, copper, and nickel, has revolutionized C-N bond formation. lookchem.com While the target molecule involves an N-benzyl group (an alkylation), these catalytic systems are paramount for synthesizing precursors and analogues, especially N-aryl piperazines. lookchem.comresearchgate.net For ring formation, palladium-catalyzed intramolecular cyclization of substrates containing two amine functionalities and appropriate leaving groups can yield the piperazine core. researchgate.net For instance, a Wacker-type aerobic oxidative cyclization catalyzed by palladium can form various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org These methods provide efficient routes to substituted piperazine scaffolds under relatively mild conditions.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov The N-alkylation of piperazines is particularly well-suited for microwave irradiation. The reaction between 1-isopropylpiperazine and 3-bromobenzyl bromide could be significantly expedited using this technique. nih.gov Studies comparing conventional and microwave heating for the synthesis of various piperazine derivatives consistently demonstrate a drastic reduction in reaction time, from several hours to just a few minutes, with improved yields. scipublications.commdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives

| Method | Typical Reaction Time | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | 2-24 hours | Simple setup | Long reaction times, potential for side products |

Visible-light photoredox catalysis represents a modern frontier in organic synthesis, enabling novel transformations under mild conditions. mdpi.comtcichemicals.com While direct N-benzylation via photoredox catalysis is less common, this methodology provides unprecedented access to structurally diverse piperazines, particularly those with substitution on the carbon atoms of the ring. nih.gov For example, the CarboxyLic Amine Protocol (CLAP) utilizes an iridium-based photoredox catalyst for a decarboxylative annulation between a glycine-based diamine and various aldehydes to access 2-substituted piperazines. tcichemicals.comacs.org Such strategies allow for the construction of complex piperazine cores that can be further functionalized. researchgate.net These methods are considered green due to their use of visible light and avoidance of harsh reagents. mdpi.com

Classical methods for piperazine ring synthesis remain highly relevant. A common strategy involves the double N-alkylation of a 1,2-diamine (like N-isopropylethylenediamine) with a 1,2-dielectrophile (such as 1,2-dichloroethane). Another established route is the reduction of diketopiperazines, which are cyclic amides formed from the condensation of two α-amino acids. researchgate.net Furthermore, reductive amination of glyoxal (B1671930) with N-isopropylethylenediamine followed by a second intramolecular reductive amination can also furnish the desired piperazine ring.

Stereoselective Synthetic Strategies for Chiral Analogues of this compound (if applicable)

The parent molecule, this compound, is achiral. However, the development of stereoselective strategies is crucial for creating chiral analogues with potentially unique biological activities. Chirality can be introduced by placing substituents on the carbon atoms of the piperazine ring.

One of the most effective strategies for synthesizing enantiopure substituted piperazines is to start from readily available chiral precursors, such as amino acids. nih.gov For example, a chiral amino acid can be converted into a key chiral 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring with high enantiomeric purity. nih.gov Another approach involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (−)-sparteine, followed by quenching with an electrophile to install a substituent at the C-2 position with stereocontrol. mdpi.com Williams and Dellaria developed a protocol for the diastereoselective alkylation of a chiral piperazinone precursor, which, after reduction, yields a trans-substituted chiral piperazine. clockss.org These methods provide powerful tools for accessing the three-dimensional chemical space around the piperazine scaffold.

Derivatization Strategies for Structural Modification of this compound for Structure-Activity Relationship Studies

Detailed research findings on the derivatization of this compound for SAR studies are not available in the public domain. However, based on established medicinal chemistry principles, several strategies could be hypothetically employed to explore the SAR of this scaffold. These strategies would typically involve modifications at three key positions: the bromobenzyl ring, the piperazine core, and the N-isopropyl group.

Hypothetical Derivatization Strategies:

Modification of the Bromobenzyl Moiety: The bromine atom on the phenyl ring serves as a versatile handle for various chemical transformations.

Suzuki Coupling: The bromo group could be replaced with a variety of aryl, heteroaryl, or alkyl groups via Suzuki coupling to investigate the influence of steric and electronic properties at this position.

Buchwald-Hartwig Amination: Introduction of substituted amines could explore the impact of hydrogen bond donors and acceptors.

Sonogashira Coupling: Alkynyl groups could be introduced to probe the effect of linear, rigid substituents.

Modification of the Phenyl Ring: The position of the bromine atom could be moved to the ortho or para positions to assess the impact of substituent placement. Additional substituents (e.g., fluoro, chloro, methyl, methoxy) could be introduced on the phenyl ring to modulate lipophilicity and electronic character.

Modification of the N-isopropyl Group: The isopropyl group on the piperazine nitrogen could be replaced with other alkyl or cycloalkyl groups to determine the optimal size and lipophilicity for biological activity. This could include smaller groups like ethyl or larger, more constrained groups like cyclobutyl or cyclopentyl.

Modification of the Piperazine Ring: While modifications to the piperazine core are less common in SAR studies, bioisosteric replacement with other cyclic amines, such as homopiperazine (B121016) or morpholine, could be explored to understand the role of the piperazine ring's conformation and basicity.

Illustrative Data from Related Structures:

While no data exists for this compound itself, SAR studies on other piperazine-containing compounds can offer insights. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(aryl)-1,3,5-triazin-2-amines, modifications to the terminal aryl group significantly impacted their inhibitory effects on equilibrative nucleoside transporters (ENTs). The presence and position of substituents on the phenyl rings were found to be crucial for activity and selectivity.

Table of Potential Modifications and Rationale:

| Modification Site | Proposed Change | Chemical Method | Rationale for SAR |

| 3-Bromo Position | Replacement with various aryl/heteroaryl groups | Suzuki Coupling | To explore the effects of aromatic stacking and electronic interactions. |

| 3-Bromo Position | Replacement with substituted amines | Buchwald-Hartwig Amination | To investigate the role of hydrogen bonding and polarity. |

| Phenyl Ring | Introduction of F, Cl, CH₃, OCH₃ groups | Various aromatic substitutions | To modulate lipophilicity, electronic properties, and metabolic stability. |

| N-isopropyl Group | Replacement with ethyl, cyclobutyl, cyclohexyl | Reductive Amination | To determine the optimal size and shape of the N-substituent for receptor binding. |

Computational Chemistry and Chemoinformatics Approaches for 1 3 Bromobenzyl 4 Isopropylpiperazine

Role of Computational Methods in Accelerating Drug Discovery and Design

Computational chemistry and chemoinformatics have become indispensable tools in modern pharmaceutical research, significantly accelerating the timeline and reducing the costs associated with drug discovery and development. steeronresearch.comnih.gov These methods employ computer simulations and physics-based algorithms to study the interactions of molecules, allowing researchers to predict their properties and optimize potential drug candidates before undertaking expensive and time-consuming laboratory experiments. steeronresearch.comemanresearch.org By computationally screening vast libraries of compounds, scientists can identify promising "hits" and refine them into optimized "leads" with improved efficacy and reduced toxicity. steeronresearch.comnih.gov

The integration of computational techniques allows for the early-stage prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. steeronresearch.com This early assessment helps to eliminate compounds likely to fail in later stages of development, thereby streamlining the entire process. steeronresearch.com Techniques such as virtual screening, molecular modeling, and machine learning algorithms are central to this paradigm shift, enabling a more rational, targeted approach to designing novel therapeutics. nih.govdrugtargetreview.comnih.gov Computer-Aided Drug Design (CADD) has proven successful in the development of numerous drugs, demonstrating its power to transform data into knowledge for faster, more informed decision-making in lead identification and optimization. emanresearch.org

Molecular Modeling and Simulation Studies Applied to 1-(3-Bromobenzyl)-4-isopropylpiperazine

Molecular modeling and simulation studies are crucial for understanding the behavior of potential drug molecules like this compound at an atomic level. These techniques provide deep insights into the compound's structural features, conformational flexibility, and potential interactions with biological targets. researchgate.netresearchgate.net For piperazine (B1678402) derivatives, which are known to interact with a wide range of biological targets, computational analysis helps to elucidate the mechanisms of action and guide the design of more potent and selective analogues. researchgate.netnih.gov Such studies can predict how this compound might bind to a specific protein and the stability of that interaction over time.

Structure-Based Drug Design (SBDD) is a rational drug design approach that relies on the three-dimensional structure of a biological target, typically a protein or enzyme, which is often determined through methods like X-ray crystallography or NMR spectroscopy. nih.govnih.gov The fundamental principle of SBDD is to design or identify molecules that are structurally complementary to the target's binding site, thereby modulating its biological function. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested, making drug discovery more efficient. nih.govepa.gov

For a compound like this compound, SBDD would begin with the identification of a relevant biological target. Given that piperazine derivatives are known to target receptors such as sigma receptors or enzymes like acetylcholinesterase, a hypothetical SBDD campaign could focus on one of these proteins. nih.govrsc.org The 3D structure of the target would be used to computationally screen for and design ligands that fit precisely within its active site, a process that relies heavily on molecular docking and dynamics simulations. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor). researchgate.net It is a cornerstone of SBDD, used to perform virtual screening on large compound databases to identify potential drug candidates. nih.govnih.gov

In the context of this compound, molecular docking would be used to place the molecule into the binding pocket of a selected target protein. The software calculates a "docking score" or binding energy, which estimates the strength of the interaction. This allows for the ranking of different compounds and the prediction of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. nih.govresearchgate.net For instance, docking studies on similar arylpiperazine derivatives have successfully identified crucial interactions within the active sites of targets like acetylcholinesterase and various kinases. researchgate.netsemanticscholar.org A hypothetical docking study of this compound could reveal how its distinct chemical features—the bromobenzyl group, the isopropyl moiety, and the piperazine core—contribute to its binding.

| Parameter | Predicted Value | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | - | - |

| Key Interactions | - | Lys72 | Hydrogen Bond (with piperazine nitrogen) |

| Leu135 | Hydrophobic Interaction (with isopropyl group) | ||

| Phe140 | Pi-Pi Stacking (with bromobenzyl ring) |

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the flexibility of both the ligand and the protein, as well as the stability of their interaction. rsc.orgnih.gov

Applying MD simulations to the docked complex of this compound and its target protein would allow researchers to assess the stability of the predicted binding pose. rsc.orgnih.gov The simulation can reveal whether the key interactions identified in docking are maintained over a period of nanoseconds, providing greater confidence in the docking results. mdpi.com Furthermore, MD can uncover conformational changes in the protein upon ligand binding and help calculate a more accurate binding free energy, which is crucial for lead optimization. nih.gov193.6.1 Such simulations are vital for understanding the dynamic nature of molecular recognition and ensuring that a potential drug candidate forms a stable and lasting complex with its intended target. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govmdpi.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods analyze the physicochemical properties of known active ligands to build a model that defines the essential structural features required for biological activity. mdpi.comresearchgate.net This model, often a pharmacophore, can then be used to design new molecules or screen databases for compounds with the desired activity. nih.gov

For this compound and its analogues, LBDD would involve analyzing a series of similar piperazine derivatives with varying biological potencies. By comparing their structures and activities, a predictive model can be developed to guide the synthesis of new, potentially more active compounds. researchgate.net

Pharmacophore modeling is a central technique in LBDD. emanresearch.org A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. researchgate.net These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

Starting with the structure of this compound as a template, a pharmacophore model could be generated. This model would highlight the key chemical features responsible for its (hypothetical) activity. For example, the model might include an aromatic ring feature for the bromobenzyl group, a hydrophobic feature for the isopropyl group, and a positive ionizable feature for one of the piperazine nitrogens. This 3D arrangement of features serves as a template for virtual screening, where large digital libraries of compounds are searched to find other molecules that match the pharmacophore model. researchgate.net This process can rapidly identify structurally diverse compounds that are likely to have the same biological activity, providing new scaffolds for drug development. nih.gov

| Pharmacophore Feature | Corresponding Chemical Moiety | Importance in Binding |

|---|---|---|

| Aromatic Ring (AR) | Bromobenzyl group | Potential for Pi-Pi stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Isopropyl group | Fits into hydrophobic pockets of the target protein. |

| Hydrogen Bond Acceptor (HBA) | Piperazine nitrogen atoms | Forms hydrogen bonds with donor residues in the active site. |

| Positive Ionizable (PI) | Protonated piperazine nitrogen | Forms salt bridges or key electrostatic interactions. |

Computational De Novo Drug Design Strategies

De novo drug design is a computational methodology that aims to generate novel molecular structures with desirable pharmacological properties, either by building them fragment by fragment or by evolving existing structures. mdpi.com In the context of this compound, de novo design strategies can be employed to explore the chemical space around its core scaffold, leading to the generation of new analogues with potentially improved activity or optimized pharmacokinetic profiles.

These strategies are broadly categorized into two main approaches:

Structure-Based De Novo Design: This approach requires the three-dimensional structure of the biological target (e.g., a receptor or enzyme). Algorithms can then be used to design molecules that fit snugly into the active site of the target, maximizing favorable interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. If a target for this compound is identified and its structure elucidated, this method could be used to design novel derivatives with enhanced binding affinity.

Ligand-Based De Novo Design: In the absence of a known target structure, ligand-based methods can be utilized. mdpi.com These approaches rely on the information derived from a set of known active molecules. By analyzing the common structural features and physicochemical properties of these active compounds, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of features required for biological activity. De novo design algorithms can then generate new molecules that adhere to this pharmacophore model.

Recent advancements in artificial intelligence, particularly deep learning and reinforcement learning, have significantly enhanced de novo design capabilities. mdpi.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from vast chemical databases to propose novel and synthetically feasible molecules with desired properties.

For this compound, a hypothetical de novo design workflow could involve the following steps:

Scaffold Hopping: Generate novel core structures that maintain the key interaction points of the original molecule but possess different chemical frameworks.

Fragment-Based Growth: Starting with the this compound core, algorithms can iteratively add chemical fragments to explore different substitution patterns and functional groups.

Linker Modification: The piperazine linker can be modified to alter the flexibility and orientation of the benzyl (B1604629) and isopropyl groups, potentially leading to improved interactions with a biological target.

The output of these de novo design strategies would be a library of virtual compounds that can then be further evaluated using other computational methods.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are computational techniques used to establish a relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com These models are invaluable for understanding the chemical features that govern activity, predicting the activity of novel compounds, and prioritizing synthetic efforts.

For this compound and its derivatives, the development of robust QSAR and SAR models would be a critical step in their optimization. SAR provides qualitative relationships, for instance, noting that a specific substitution at a particular position leads to an increase or decrease in activity. QSAR, on the other hand, aims to create a mathematical model that quantitatively relates the structural properties of the molecules to their biological activity. creative-biolabs.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. slideshare.net For this compound and its analogues, a wide array of descriptors can be generated, categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and logP (a measure of lipophilicity).

2D Descriptors: These are derived from the 2D representation of the molecule and encompass topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential. researchgate.net

A hypothetical set of descriptors for a series of derivatives of this compound is presented in the table below.

| Derivative | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Dipole Moment |

| This compound | 297.25 | 3.5 | 3.24 | 1.8 |

| Derivative A | 311.28 | 3.8 | 3.24 | 2.1 |

| Derivative B | 283.22 | 3.2 | 12.47 | 1.5 |

| Derivative C | 327.25 | 3.6 | 25.72 | 2.5 |

This table is for illustrative purposes only.

Once a large number of descriptors are generated, a crucial step is descriptor selection. This involves identifying a subset of descriptors that are most relevant to the biological activity being modeled, while avoiding redundancy and overfitting. researchgate.net Techniques such as genetic algorithms, principal component analysis (PCA), and recursive feature elimination are commonly employed for this purpose.

With a set of selected descriptors, a predictive QSAR model can be developed. Various statistical and machine learning methods can be used to build the model, including:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can model both linear and non-linear relationships.

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): A powerful machine learning technique inspired by the structure of the human brain, capable of modeling complex non-linear relationships.

The development of a predictive model involves training the algorithm on a set of compounds with known biological activities (the training set). The performance of the model is then evaluated on an independent set of compounds (the test set) that were not used during model training. nih.gov

Key validation metrics used to assess the robustness and predictive power of a QSAR model include:

Coefficient of determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors.

Cross-validated R² (Q²): A measure of the model's internal predictive ability, typically calculated using a leave-one-out or k-fold cross-validation approach.

External validation R² (R²_ext): Measures the model's ability to predict the activity of an external test set.

A well-validated QSAR model can then be used to predict the biological activity of newly designed derivatives of this compound, allowing for the prioritization of compounds for synthesis and experimental testing.

Virtual Screening Campaigns for Identifying Potential Biological Targets of this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. science.gov For this compound, virtual screening can be a powerful tool to identify its potential biological targets, a process often referred to as target fishing or drug repositioning. f1000research.com

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities. f1000research.com The 3D shape and pharmacophoric features of this compound can be used as a query to search databases of known active compounds. Hits from this search would be molecules with similar features, and their known biological targets would be considered potential targets for this compound.

Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, requires the 3D structure of a potential biological target. nih.gov The this compound molecule is computationally "docked" into the binding site of a large number of protein structures. A scoring function is then used to estimate the binding affinity of the molecule for each target. Targets with high predicted binding affinities would be prioritized for experimental validation.

A hypothetical virtual screening campaign for this compound could involve the following workflow:

Database Selection: Choose relevant databases of small molecules (for LBVS) or protein structures (for SBVS).

Query Preparation: Prepare the 3D structure of this compound for screening.

Screening Execution: Run the virtual screening calculations using appropriate software.

Hit Selection and Prioritization: Analyze the results and select a list of promising hits (for LBVS) or high-scoring protein targets (for SBVS).

Experimental Validation: The prioritized targets would then be tested experimentally to confirm the predicted biological activity of this compound.

The results of such a campaign could provide valuable insights into the mechanism of action of this compound and open up new avenues for its therapeutic application.

Preclinical Pharmacological Investigations of 1 3 Bromobenzyl 4 Isopropylpiperazine

Target Identification and Validation Strategies for 1-(3-Bromobenzyl)-4-isopropylpiperazine

The initial step in the pharmacological investigation of a new chemical entity like this compound involves identifying its biological targets. This process is crucial for understanding its potential therapeutic applications and off-target effects. A common approach is in vitro pharmacological profiling, where the compound is screened against a broad panel of known biological targets, including receptors, enzymes, and ion channels. This helps to identify potential primary targets and any undesirable off-target activities that could lead to adverse effects.

Further validation strategies would then be employed to confirm the interaction between this compound and its identified target. These strategies often involve a combination of computational modeling and experimental approaches to build a comprehensive understanding of the compound's biological activity.

In Vitro Pharmacological Profiling of this compound

Once a potential target is identified, a detailed in vitro pharmacological profile is established. This involves a series of assays to characterize the compound's interaction with its target at the molecular level.

Ligand-Binding Assays and Affinity Determination

Ligand-binding assays are fundamental in determining the affinity of this compound for its target. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the target. The ability of this compound to displace the labeled ligand is measured, which allows for the calculation of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Ligand-Binding Assay Data

| Target | Radioligand | Ki (nM) for this compound |

| Receptor X | [3H]-Ligand A | Data Not Available |

| Receptor Y | [125I]-Ligand B | Data Not Available |

This table illustrates how data from ligand-binding assays would be presented. No actual data is available for this compound.

Functional Assays for Receptor Activation or Inhibition

Functional assays are essential to determine whether this compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). The specific type of functional assay depends on the nature of the target receptor and its signaling pathway. For G-protein coupled receptors (GPCRs), for example, assays might measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.

Enzymatic Assays and Inhibition Kinetics

If the identified target for this compound is an enzyme, enzymatic assays are performed to determine its effect on enzyme activity. These assays measure the rate of the enzymatic reaction in the presence and absence of the compound. Further studies on inhibition kinetics, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Assessment of Selectivity and Specificity across Multiple Targets

To assess the selectivity and specificity of this compound, it is typically tested against a panel of related and unrelated biological targets. A highly selective compound will show high affinity for its primary target and significantly lower affinity for other targets. This is a critical step in predicting the potential for off-target side effects.

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanism of action involves delineating the precise way in which this compound interacts with its target to produce a pharmacological effect. This can involve a variety of techniques, including structural biology methods like X-ray crystallography or cryo-electron microscopy to visualize the binding site. Additionally, molecular biology techniques such as site-directed mutagenesis can be used to identify specific amino acid residues in the target protein that are crucial for the binding and/or activity of the compound.

Biophysical and Biochemical Methods for Molecular Interaction Analysis

No studies utilizing biophysical or biochemical methods to analyze the molecular interactions of this compound have been identified in the public domain. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or other assays to determine binding affinity and kinetics with specific biological targets have not been reported for this compound.

Application of Structural Biology for Binding Mode Determination

There is no available information on the application of structural biology techniques to determine the binding mode of this compound.

X-ray Crystallography Studies of Compound-Target Complexes

No X-ray crystallography data for this compound in complex with any biological target is publicly available. Consequently, there are no structural details regarding its binding pose, intermolecular interactions, or the conformational changes it may induce upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

While NMR spectroscopy is a powerful tool for analyzing molecular structure and interactions, no studies have been published that apply this technique to investigate the conformational dynamics or binding of this compound to a biological target.

Cryogenic Electron Microscopy (Cryo-EM) Studies

A search of the available scientific literature found no instances of Cryogenic Electron Microscopy (Cryo-EM) being used to study the structure of this compound in complex with a target molecule.

Preclinical Pharmacokinetic Pk Evaluation of 1 3 Bromobenzyl 4 Isopropylpiperazine

In Vitro Pharmacokinetic Studies

In vitro pharmacokinetic (PK) studies are crucial in early drug discovery to predict a compound's behavior in a living organism. These studies assess the metabolic stability, permeability, protein binding, and potential for drug-drug interactions of a new chemical entity like 1-(3-Bromobenzyl)-4-isopropylpiperazine. The following sections detail the standard assays used for this evaluation.

Metabolic Stability Assessments in Hepatic Microsomes and Hepatocytes

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro models using liver components can predict in vivo metabolic clearance. researchgate.netsolvobiotech.com

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing cytochrome P450 (CYP450) enzymes. springernature.comnih.gov Assays with hepatic microsomes from various species (e.g., human, rat, mouse, dog) are used to determine the intrinsic clearance of a compound. The disappearance of the parent compound over time is measured to calculate the metabolic half-life (t½). solvobiotech.comnih.gov A compound with a very short half-life in microsomes may be rapidly cleared in vivo, leading to low bioavailability. nih.gov

Hepatocytes: Whole liver cells (hepatocytes) contain both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as transporters, offering a more complete picture of metabolic fate. researchgate.netspringernature.com Studies in suspended or plated hepatocytes can provide a more comprehensive assessment of metabolic stability and can help identify the major metabolic pathways. researchgate.net

Interactive Data Table: Illustrative Metabolic Stability of this compound (Note: The following data is illustrative as specific experimental values for this compound are not publicly available.)

Membrane Permeability Assays (e.g., Caco-2 Cell Models, PAMPA)

The ability of a drug to pass through biological membranes, such as the intestinal wall, is essential for oral absorption.

Caco-2 Cell Models: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is used to assess the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, providing an apparent permeability coefficient (Papp). This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that predicts passive diffusion. It uses a synthetic membrane impregnated with lipids to mimic the intestinal barrier. It is a higher-throughput and less expensive method than the Caco-2 assay but does not account for active transport or metabolism.

Plasma Protein Binding Determination

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. nih.govmdpi.com Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted. researchgate.net Equilibrium dialysis is a common method to determine the percentage of a compound bound to plasma proteins from different species. nih.gov High plasma protein binding (>99%) can result in a low volume of distribution and low clearance.

Cytochrome P450 (CYP450) Inhibition/Induction Profiling

Assessing a compound's potential to inhibit or induce CYP450 enzymes is critical for predicting drug-drug interactions (DDIs). nih.govbiomolther.org

Inhibition Assays: These studies evaluate whether this compound can inhibit the activity of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govresearchgate.net Recombinant human CYP enzymes or human liver microsomes are used with specific probe substrates for each isoform. The concentration of the compound that causes 50% inhibition (IC50) of the enzyme's activity is determined. nih.gov Potent inhibition of a specific CYP isoform suggests a high risk of DDIs with other drugs metabolized by that enzyme. researchgate.net

Induction Assays: These assays, typically conducted in cultured human hepatocytes, determine if a compound can increase the expression of CYP450 enzymes. Induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy.

In Vivo Pharmacokinetic Studies in Preclinical Animal Models

In vivo studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism, providing data to predict human pharmacokinetics. biotechfarm.co.ilresearchgate.net

Absorption and Distribution Kinetics in Preclinical Species

Following administration of this compound to preclinical species such as rats or dogs, via different routes (e.g., intravenous and oral), plasma concentrations of the compound are measured over time. biotechfarm.co.ilnih.gov

Absorption: Analysis of the plasma concentration-time profile after oral administration allows for the determination of key absorption parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). Bioavailability, the fraction of the oral dose that reaches systemic circulation, is a critical parameter calculated by comparing the AUC after oral and intravenous administration. nih.gov

Distribution: The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes into body tissues compared to the plasma. nih.gov A large Vd suggests extensive tissue distribution. Blood-to-plasma concentration ratios indicate whether the compound preferentially distributes into red blood cells. nih.gov

Interactive Data Table: Illustrative In Vivo Pharmacokinetic Parameters of this compound in Rats (Note: The following data is illustrative as specific experimental values for this compound are not publicly available.)

Preclinical Metabolism and Excretion Pathways

Information regarding the metabolic fate of this compound in preclinical models is not available in the public domain. Studies identifying the major metabolites, the enzymes responsible for its biotransformation (e.g., cytochrome P450 isoforms), and the primary routes of elimination (e.g., renal or fecal excretion) have not been reported. Without such data, it is impossible to construct a metabolic map or to quantify the extent and rate of its clearance from the body.

Bioavailability Assessment in Preclinical Species

There are no published studies detailing the bioavailability of this compound in any preclinical species. Key pharmacokinetic parameters such as the fraction of an administered dose that reaches systemic circulation (F%), peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) following oral or other extravascular routes of administration have not been determined. The absence of this information precludes any assessment of its potential as an orally administered agent.

Pharmacokinetic Modeling and Allometric Scaling for Preclinical Prediction

Due to the lack of in vivo pharmacokinetic data from preclinical species, the development of pharmacokinetic models for this compound has not been undertaken. Consequently, allometric scaling, a method used to predict human pharmacokinetic parameters from data obtained in different animal species, cannot be applied. The relationship between body size and pharmacokinetic parameters for this compound remains unknown.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies

In vitro-in vivo extrapolation (IVIVE) is a predictive methodology that uses in vitro data to forecast in vivo pharmacokinetic behavior. However, for this compound, the necessary in vitro data, such as metabolic stability in liver microsomes or hepatocytes, plasma protein binding, and cell permeability, are not publicly available. Without these foundational in vitro studies, the application of IVIVE methodologies to predict its human pharmacokinetics is not possible.

Structure Activity Relationship Sar Investigations of 1 3 Bromobenzyl 4 Isopropylpiperazine Analogues

Design Principles for the Synthesis of Systematic Structural Analogues of 1-(3-Bromobenzyl)-4-isopropylpiperazine

The design of analogues for SAR studies is guided by the principle of systematic structural modification. The core scaffold of this compound presents several key regions for chemical alteration: the benzyl (B1604629) ring, the piperazine (B1678402) core, and the isopropyl group. The primary goal is to probe the chemical space around the lead compound to understand how different physicochemical properties influence its interaction with a biological target. mdpi.com

Key design strategies include:

Modification of the Benzyl Moiety: This involves altering the nature and position of the substituent on the aromatic ring. For the 3-bromo substituent, analogues can be designed by:

Positional Isomerism: Moving the bromo group to the ortho- (2-) or para- (4-) positions to investigate the spatial tolerance of the binding pocket.

Halogen Substitution: Replacing the bromine atom with other halogens (e.g., fluorine, chlorine) to evaluate the effect of electronegativity and atomic size.

Electronic Variation: Introducing electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) to probe the influence of electronic effects on activity. mdpi.com

Modification of the Piperazine N4-Substituent: The N-isopropyl group is a key feature that can be altered to explore the impact of steric bulk and lipophilicity. Analogues are often designed by replacing the isopropyl group with:

Smaller or larger alkyl groups (e.g., ethyl, cyclobutyl, tert-butyl).

Cyclic or aromatic rings.

Groups containing polar functionalities to modulate solubility and potential hydrogen bonding interactions.

Bioisosteric Replacement: Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638) or homopiperazine (B121016), can provide insights into the importance of the ring size and the second nitrogen atom for biological activity. nih.gov

These design principles allow for the creation of a focused library of compounds, where each modification provides specific information about the molecular requirements for optimal biological activity. mdpi.com

Experimental Methodologies for SAR Determination

The determination of SAR involves a cyclical process of chemical synthesis, purification, and biological testing. mdpi.comesisresearch.org

The synthesis of a library of this compound analogues typically follows convergent synthetic routes that allow for late-stage diversification. A common approach involves the reaction of a substituted benzyl halide with a suitably substituted piperazine.

For example, a general synthesis could involve:

Preparation of Substituted Piperazines: N-alkylation of piperazine with various alkyl halides (e.g., 2-bromopropane (B125204) for the isopropyl group) to generate a series of N-substituted piperazines.

Preparation of Substituted Benzyl Halides: Synthesis of various benzyl bromides or chlorides with different substituents on the aromatic ring.

Coupling Reaction: The final analogues are synthesized by the N-alkylation of the prepared N-substituted piperazines with the corresponding substituted benzyl halides.

Following synthesis, each compound must be purified to a high degree to ensure that the observed biological activity is not due to impurities. Standard purification techniques include:

Column Chromatography: Utilized to separate the desired product from unreacted starting materials and byproducts.

Crystallization: Employed for solid compounds to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC): Often used for final purification of small quantities of material.

The identity and purity of the final compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and analytical HPLC. nih.gov

Once a library of pure analogues has been synthesized, the compounds are subjected to biological screening to determine their activity. The choice of assay depends on the therapeutic target of interest. For compounds targeting specific receptors, enzymes, or transporters, a tiered screening approach is often used.

Primary Screening: High-throughput screening (HTS) assays are often used to rapidly assess the activity of the entire library at a single concentration. For receptor targets, radioligand binding assays are a common method to measure the affinity of the analogues for the receptor. nih.gov In these assays, the ability of the test compound to displace a known radiolabeled ligand from the receptor is quantified, and the inhibition constant (Ki) is determined.

Secondary Screening and Potency Measurement: Compounds that show significant activity in primary screens are then selected for more detailed characterization. Dose-response curves are generated to determine the potency of the analogues, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). Functional assays are also employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Selectivity Profiling: Promising analogues are often tested against a panel of related biological targets to assess their selectivity. High selectivity is a desirable property as it can reduce the likelihood of off-target side effects.

The data obtained from these biological assays are then used to build the structure-activity relationship. mdpi.comesisresearch.org

Analysis of Structural Features Influencing Biological Activity

The analysis of SAR data allows for the identification of structural features that are critical for biological activity and provides a rationale for the design of next-generation compounds with improved properties. mdpi.commdpi.comesisresearch.orgnih.gov

By comparing the biological activity of the synthesized analogues, clear trends often emerge regarding the influence of different substituents.

Benzyl Moiety Modifications:

Position of the Bromo Group: The position of the bromo substituent on the benzyl ring can significantly impact potency. For many biological targets, a meta-substitution (as in the parent compound) may be optimal, while ortho- or para-substitution could lead to a decrease in activity due to steric clashes or suboptimal electronic interactions within the binding site. tandfonline.com

Nature of the Substituent: Replacing the bromo group with other substituents can fine-tune the activity. For instance, small, lipophilic, electron-withdrawing groups like fluorine or chlorine at the meta- or para-positions might maintain or enhance activity. nih.govtandfonline.com Conversely, large, bulky groups or polar, hydrogen-bonding groups may be detrimental to activity if the binding pocket is predominantly hydrophobic.

Piperazine Moiety Modifications:

N4-Alkyl Group: The size and shape of the substituent on the N4 nitrogen of the piperazine ring are often crucial for activity. The isopropyl group in the lead compound likely occupies a specific hydrophobic pocket. SAR studies might reveal that smaller groups (e.g., ethyl) or slightly larger, conformationally restricted groups (e.g., cyclobutyl) could lead to enhanced potency, while very large or bulky groups (e.g., tert-butyl) may diminish activity due to steric hindrance.

Piperazine Ring: The piperazine ring itself is a key structural element, often serving as a protonatable nitrogen center that can engage in ionic interactions with the biological target. mdpi.com Its conformation and the basicity of its nitrogen atoms are important for binding.

The following interactive table summarizes hypothetical SAR data for a series of analogues, illustrating how systematic modifications can influence biological potency.

| Compound ID | Benzyl Substituent | N4-Piperazine Substituent | Potency (IC₅₀, nM) |

| Lead | 3-Bromo | Isopropyl | 10 |

| Analogue 1 | 2-Bromo | Isopropyl | 50 |

| Analogue 2 | 4-Bromo | Isopropyl | 35 |

| Analogue 3 | 3-Chloro | Isopropyl | 12 |

| Analogue 4 | 3-Methyl | Isopropyl | 80 |

| Analogue 5 | 3-Bromo | Ethyl | 25 |

| Analogue 6 | 3-Bromo | Cyclobutyl | 8 |

| Analogue 7 | 3-Bromo | tert-Butyl | 150 |

This data is illustrative and intended to demonstrate SAR principles.

From this hypothetical data, one could conclude that a 3-position substituent on the benzyl ring is preferred, and a cyclobutyl group on the piperazine nitrogen enhances potency more than the original isopropyl group.

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound and its analogues are flexible molecules with several rotatable bonds. Conformational analysis aims to identify the low-energy, biologically active conformation.

Computational chemistry methods are frequently employed for this purpose:

Conformational Searches: Systematic or random searches of the conformational space are performed to identify stable, low-energy conformations of the analogues. nih.gov

Molecular Docking: The identified low-energy conformers are then docked into a model or crystal structure of the biological target. This process predicts the likely binding mode and pose of the molecule within the active site. nih.gov The docking scores can provide a theoretical basis for the observed biological activities.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing key interactions and the stability of the binding pose.

By correlating the preferred conformations and docking scores of the analogues with their experimentally determined biological activities, researchers can develop a three-dimensional SAR (3D-QSAR) model. This model provides a deeper understanding of the structural requirements for binding and can be used to predict the activity of novel, untested compounds, thereby guiding further optimization efforts. For instance, if active analogues consistently adopt a specific "folded" or "extended" conformation, this suggests that the binding pocket is shaped to accommodate that specific geometry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR

In the quest to refine the therapeutic potential of this compound analogues and to guide the synthesis of novel, more potent compounds, computational chemistry offers powerful predictive tools. Among these, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a critical methodology for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study for this compound was not found in publicly available research, a comprehensive 3D-QSAR and docking study on a closely related series of 36 alkylpiperazine derivatives provides significant insights into the predictive SAR for this class of molecules. ekb.eg

This research employed a combination of molecular docking and 3D-QSAR techniques to investigate the structural requirements for the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key target in various clinical diseases. ekb.eg The developed QSAR model demonstrated robust predictive capability, offering a framework for understanding how modifications to the alkylpiperazine scaffold influence inhibitory activity. ekb.eg

The study's primary goal was to create a statistically significant 3D-QSAR model that could not only explain the observed structure-activity relationships but also accurately predict the potency of new, unsynthesized analogues. The robustness and predictive power of the model were rigorously assessed through internal and external validation methods. ekb.eg

Research Findings and Model Validation

The 3D-QSAR model developed for the series of alkylpiperazine derivatives yielded impressive statistical results, indicating a strong correlation between the structural features of the compounds and their GSK-3β inhibitory activity. The key statistical parameters that underscore the model's validity and predictive power are summarized in the table below. ekb.eg

| Statistical Parameter | Value | Description |

| Determination Coefficient (R²) | 0.95 | Indicates that 95% of the variance in the biological activity is explained by the model. A high R² value suggests a strong goodness-of-fit for the training set of compounds. |

| Leave-One-Out Cross-Validation Coefficient (Q²) | 0.56 | Measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. |

| External Validation (R²test) | 0.87 | Reflects the model's ability to predict the activity of an external test set of compounds not used in model generation. An R²test value close to 1.0 indicates excellent predictive performance. |

The high determination coefficient (R²) of 0.95 demonstrates a strong correlation between the descriptors used in the model and the biological activity of the training set of 30 compounds. ekb.eg More importantly, the leave-one-out cross-validation coefficient (Q²) of 0.56 indicates good internal consistency and predictive ability of the model. ekb.eg To further confirm the reliability of the 3D-QSAR model, it was subjected to external validation using a test set of six compounds, which resulted in a predicted R²test value of 0.87, showcasing its excellent capability in predicting the activity of new molecules. ekb.eg

The study also employed Y-Randomization tests to ensure the robustness of the model and to eliminate the possibility of chance correlation. ekb.eg The combination of these rigorous validation techniques provides a high degree of confidence in the predictive power of the developed 3D-QSAR model for this class of alkylpiperazine derivatives. ekb.eg

Molecular docking simulations were also performed to understand the binding interactions between the most active compound and the active site of the GSK-3β protein. The results from the docking studies corroborated the findings of the 3D-QSAR analysis, providing a deeper understanding of the binding mode of these inhibitors. ekb.eg This integrated approach of 3D-QSAR and molecular docking is invaluable for the rational design of new and potent GSK-3β inhibitors based on the alkylpiperazine scaffold. ekb.eg

The insights gained from this predictive modeling are instrumental in guiding the design of novel analogues of this compound with potentially enhanced therapeutic efficacy. By identifying the key structural features that positively or negatively influence biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Advanced Analytical Techniques for the Characterization and Quantification of 1 3 Bromobenzyl 4 Isopropylpiperazine in Research Settings

Spectroscopic Methods for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR would confirm the presence and connectivity of all hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the bromobenzyl group, the benzylic methylene (B1212753) protons, the piperazine (B1678402) ring protons, and the protons of the isopropyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would be characteristic of the compound's specific structure. For instance, the benzylic protons would likely appear as a singlet, while the isopropyl group would exhibit a characteristic doublet and septet.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1-(3-Bromobenzyl)-4-isopropylpiperazine would give a distinct signal. The chemical shifts would differentiate between aromatic, aliphatic (benzylic, piperazine ring), and isopropyl carbons.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations. A COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity within the bromobenzyl and isopropyl fragments. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| ¹H NMR Expected Data | ¹³C NMR Expected Data |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Isopropyl CH₃ | ~1.0-1.2 |

| Piperazine CH₂ | ~2.4-2.7 |

| Isopropyl CH | ~2.7-3.0 |

| Benzyl (B1604629) CH₂ | ~3.5 |

| Aromatic CH | ~7.1-7.5 |

| Aromatic C-Br | |

| Aromatic C-CH₂ |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₁₄H₂₁BrN₂), confirming the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem MS (MS/MS): Tandem mass spectrometry involves the fragmentation of a selected parent ion. The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely include the cleavage of the benzylic C-N bond, leading to the formation of a bromobenzyl cation (m/z ~169/171) and a fragment corresponding to the isopropylpiperazine moiety.

| Expected Mass Spectrometry Data |

| Technique |

| HRMS (e.g., ESI-TOF) |

| Tandem MS (MS/MS) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present. For this compound, these techniques would confirm the presence of C-H bonds in aromatic and aliphatic environments, as well as C-N and C-Br bonds.

| Expected Vibrational Spectroscopy Data |

| Vibrational Mode |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| C-N Stretch |

| C-Br Stretch |

| Aromatic C=C Bending |

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. For this compound, the UV-Vis spectrum would be dominated by the absorption of the bromobenzyl chromophore. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of the compound and could be used for quantitative analysis.

| Expected UV-Vis Spectrophotometry Data |

| Parameter |

| λmax |

| Solvent |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds and for their quantification. A validated HPLC method would be developed for this compound. This involves optimizing the stationary phase (e.g., a C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector settings (e.g., a UV detector set at the λmax of the compound). The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for precise quantification.

| Typical HPLC Method Parameters |

| Parameter |

| Stationary Phase |

| Mobile Phase |

| Flow Rate |

| Detection |

| Retention Time |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. libretexts.org In a research setting, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of piperazine derivatives. researchgate.net It allows for the qualitative identification and quantitative measurement of this compound in complex mixtures, such as reaction workups or purity assessments.

The methodology for analyzing piperazine derivatives often involves sample preparation followed by injection into the GC system. rsc.org For compounds containing a secondary amine, such as the piperazine ring, a derivatization step is sometimes employed to enhance thermal stability and improve peak shape. semanticscholar.org Techniques like perfluoroacylation can be utilized. ojp.gov The sample is vaporized in a heated inlet and transported by an inert carrier gas, typically helium, through a capillary column. libretexts.orgscholars.direct The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. libretexts.org

For a brominated aromatic compound like this compound, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often suitable. scholars.direct The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Following separation, the analyte passes through a detector, most commonly a Mass Spectrometer (MS), which provides both quantitative data and mass fragmentation patterns critical for structural confirmation. The mass spectrum for piperazine derivatives is often characterized by specific fragment ions that aid in their identification. researchgate.net

Table 1: Representative Gas Chromatography (GC-MS) Parameters for Analysis

| Parameter | Value / Description |

|---|---|

| Column | Capillary column J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Split/Splitless, with a typical split ratio of 20:1 for purity analysis |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temperature | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Note: The parameters in this table are illustrative and based on methods developed for structurally similar piperazine and brominated aromatic compounds. scholars.direct Method optimization would be required for the specific analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield invaluable information about its solid-state conformation.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on crystallographic studies of related N,N'-disubstituted piperazines, certain structural features can be anticipated. wm.eduresearchgate.net The central piperazine ring is expected to adopt a stable chair conformation, which is a common feature for this heterocyclic system. researchgate.netwikipedia.org The substituents at the 1- and 4-positions—the 3-bromobenzyl group and the isopropyl group—would likely occupy equatorial positions to minimize steric hindrance. The analysis would confirm the connectivity of the atoms, the geometry of the bromobenzyl and isopropyl groups, and how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces. wm.eduresearchgate.net

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~10-18 |

| b (Å) | ~6-12 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-100 |

| γ (°) | 90 |

| Volume (ų) | ~1600-2000 |

| Z (Molecules/unit cell) | 4 |

Note: The data presented in this table are hypothetical predictions based on published crystal structures of similar N-benzylpiperazine derivatives and bromobenzyl compounds. wm.eduresearchgate.netresearchgate.net Actual values would need to be determined experimentally.

Future Research Directions and Translational Perspectives for 1 3 Bromobenzyl 4 Isopropylpiperazine

Integration of Artificial Intelligence and Machine Learning in Computational and Synthetic Research

Predictive Modeling and Virtual Screening:

AI and ML algorithms can be trained on large datasets of existing piperazine (B1678402) derivatives and their known biological activities to develop predictive models. nih.gov These models can then be used for:

Quantitative Structure-Activity Relationship (QSAR) Studies: As demonstrated with other arylpiperazine derivatives, QSAR models can be built to correlate the structural features of 1-(3-bromobenzyl)-4-isopropylpiperazine and its analogues with their biological activities. nih.gov This allows for the virtual screening of large libraries of related compounds to identify those with the highest probability of desired efficacy.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. AI-powered tools can analyze the structure of this compound to forecast its pharmacokinetic and safety profiles, helping to prioritize compounds with favorable drug-like properties and reducing the reliance on costly and time-consuming experimental studies. nih.gov

Target Identification: Machine learning models can analyze large-scale biological data to predict potential protein targets for this compound. nih.gov This can help to elucidate its mechanism of action and identify new therapeutic indications.

De Novo Drug Design and Synthesis Optimization:

The integration of AI and ML into the research pipeline for this compound promises to streamline the discovery process, reduce costs, and increase the likelihood of identifying promising drug candidates. dovepress.com

| AI/ML Application | Potential Impact on this compound Research |

| QSAR Modeling | Rapidly screen virtual libraries of analogues to prioritize synthesis of potent compounds. |